Allylcyclohexane
Overview
Description
Allylcyclohexane: is an organic compound with the molecular formula C9H16 . It is classified under allyl compounds and cyclohexanes. The structure consists of a cyclohexane ring with an attached allyl group, making it a colorless liquid with a characteristic odor .
Mechanism of Action
Target of Action
Allylcyclohexane, a hydrocarbon with the molecular formula C9H16 , is primarily used as a monomer in the field of polymer chemistry . Its primary targets are the polymer chains where it gets incorporated during the polymerization reaction .
Mode of Action
The interaction of this compound with its targets involves its incorporation into the polymer chain during the polymerization reaction . This interaction influences the final characteristics of the polymer . The living isomerization polymerization of this compound has been reported using α-diimine nickel catalysts with high regioselectivity . The influences of catalyst structure, cocatalyst, and temperature on this compound polymerization were studied in detail .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of polymers with specific properties . The mechanism of action involves its incorporation into the polymer chain during the polymerization reaction, influencing the final characteristics of the polymer .
Pharmacokinetics
It has a molecular weight of 124.22 , a boiling point of 148-149 °C/760 mmHg , and a density of 0.803 g/mL at 25 °C . These properties could influence its bioavailability, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the properties of the polymer chains it interacts with . By incorporating into these chains during the polymerization reaction, this compound can influence the final characteristics of the polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the structure of the catalyst, the type of cocatalyst used, and the temperature can all affect the polymerization of this compound . These factors can influence the regioselectivity of the polymerization process and, consequently, the properties of the resulting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation and Esterification: One method involves the hydrogenation of cinnamic acid methylester followed by esterification with allylalcohol.
Transesterification: Another method includes the transesterification of 3-cyclohexylpropionic acid methylester with allylalcohol.
Polymerization: Allylcyclohexane can also be synthesized through regioselective living polymerization using α-diimine nickel catalysts.
Industrial Production Methods: Industrial production often involves the use of catalysts such as platinum, palladium, and ruthenium on active carbon to facilitate hydrogenation and esterification reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allylcyclohexane can undergo oxidation reactions, typically forming epoxides or alcohols.
Reduction: Reduction reactions can convert this compound to cyclohexane derivatives.
Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation: Epoxides, alcohols.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexanes.
Scientific Research Applications
Comparison with Similar Compounds
Cyclohexane: A saturated cyclic hydrocarbon with similar structural properties but lacks the allyl group.
Allylbenzene: Contains an allyl group attached to a benzene ring, differing in aromaticity.
Vinylcyclohexane: Similar cyclic structure but with a vinyl group instead of an allyl group.
Uniqueness: Allylcyclohexane’s uniqueness lies in its combination of a cyclohexane ring with an allyl group, providing distinct reactivity and applications in polymerization and chemical synthesis compared to its similar compounds .
Properties
IUPAC Name |
prop-2-enylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,9H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOZXXSUSRZIKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175382 | |
Record name | Allylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-42-3 | |
Record name | Allylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2114-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylcyclohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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